L-Alanine-13C2,15N is a stable isotope-labeled form of L-Alanine, an important non-essential amino acid in human metabolism. The compound is characterized by the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope into its molecular structure. The molecular formula for L-Alanine-13C2,15N is C3H7N^15O2, and it plays a significant role in various biochemical processes, including the glucose-alanine cycle, which is crucial for energy metabolism and nitrogen balance in the body .
L-Alanine-13C2,15N can be synthesized through several methods:
L-Alanine-13C2,15N has several applications:
Research involving L-Alanine-13C2,15N often focuses on its interactions within metabolic pathways. Studies have shown that it can influence glucose metabolism and nitrogen transport mechanisms. Additionally, its incorporation into proteins can affect their structure and function, making it a valuable tool for studying protein dynamics and interactions at the molecular level.
L-Alanine-13C2,15N shares similarities with other isotopically labeled amino acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-Alanine | C3H7NO2 | Non-essential amino acid |
| L-Alanine-13C3 | C3H7^13CNO2 | Contains one carbon-13 isotope |
| L-Valine | C5H11NO2 | Branched-chain amino acid |
| L-Leucine | C6H13NO2 | Another branched-chain amino acid |
| L-Glycine | C2H5NO2 | Simplest amino acid |
The uniqueness of L-Alanine-13C2,15N lies in its specific isotopic labeling which allows for precise tracking in metabolic studies compared to its non-labeled counterparts or other labeled amino acids. This specificity enhances its utility in research focused on understanding metabolic pathways involving alanine .
Asymmetric synthesis using lipase enzymes offers a stereoselective route to L-alanine-¹³C₂,¹⁵N. For instance, lipase TL-mediated kinetic resolution of benzoin enables the production of enantiomerically pure (R)-benzoin, which serves as a precursor for labeled amino alcohols. The resolved benzoin is subsequently converted to (1R,2S)-2-amino-1,2-diphenylethanol, a key intermediate. Ethyl [1,2-¹³C₂]bromoacetate is then reacted with this amino alcohol to form [2,3-¹³C₂,¹⁵N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one, which undergoes alkylation and hydrogenation to yield L-alanine-¹³C₂,¹⁵N. This method ensures high enantiomeric excess (>99%) and isotopic fidelity, making it ideal for NMR applications requiring precise stereochemical control.
Multi-step synthetic routes integrate ¹³C and ¹⁵N isotopes at specific positions. For example, [¹⁵N]-labeled 2-amino-1,2-diphenylethanol is synthesized from benzoin via reductive amination using ¹⁵NH₃. Concurrently, ¹³C-labeled ethyl bromoacetate introduces carbon isotopes at the C2 and C3 positions of alanine. The final hydrogenation step ensures retention of isotopic integrity while cleaving protective groups. Such strategies achieve isotopic enrichments exceeding 98% for ¹³C and 99% for ¹⁵N, as verified by mass spectrometry.
Enzymatic transamination leverages alanine dehydrogenase (AlaDH) to transfer amino groups from ¹⁵NH₄Cl to ¹³C-labeled pyruvate. A continuous synthesis system employs immobilized AlaDH and lactate dehydrogenase (LDH) to regenerate NADH, with lactic acid serving as both a hydrogen donor and pyruvate source. This method produces L-alanine-¹³C₂,¹⁵N with 66% isotopic retention in bacterial proteins, as demonstrated in Citrobacter freundii cultures. The use of ¹³C₃-pyruvate as a substrate further allows probing of alanine transaminase (ALT) catalysis, where hyperpolarized ¹³C labels enable real-time tracking of enzymatic activity.
Microbial fermentation in ¹⁵N-enriched media enables scalable production. C. freundii cultivated in synthetic media containing ¹⁵N-alanine incorporates the isotope into cellular proteins with minimal dilution. Notably, ¹⁵N from glutamic acid or aspartic acid is redistributed among multiple amino acids, whereas ¹⁵N-alanine remains predominantly localized to alanine residues. This specificity underscores the metabolic compartmentation of nitrogen sources in microbial systems.
Preparative high-performance liquid chromatography (HPLC) is critical for isolating L-alanine-¹³C₂,¹⁵N from complex mixtures. Reversed-phase (RP) HPLC with C18 columns and Milli-Q water effectively separates non-polar amino acids, while ion-pair chromatography using pentadecafluorooctanoic acid (PDFOA) resolves polar species. To prevent isotopic contamination, derivatization is avoided, and stationary phases are selected for minimal carbon bleed. Baseline separation ensures no isotopic fractionation during peak collection, which is vital for accurate δ¹³C and δ¹⁵N measurements.
Mass spectrometry (MS) confirms isotopic enrichment and chemical purity. Electrospray ionization (ESI)-MS quantifies ¹³C and ¹⁵N incorporation, with commercial samples reporting 99% ¹³C at C3 and 96% deuterium at C2. Nuclear magnetic resonance (NMR) further validates structural integrity, as hyperpolarized ¹³C signals from alanine-¹³C₂,¹⁵N exhibit distinct chemical shifts at 51 ppm (Cα) and 94–206 ppm (pyruvate precursors).
L-Alanine-13C2,15N represents a stable isotope-labeled variant of the fundamental amino acid L-alanine, wherein two carbon atoms are replaced with carbon-13 isotopes and the nitrogen atom is substituted with nitrogen-15 [2] [5]. This isotopically enriched compound maintains the essential structural characteristics of the parent molecule while providing enhanced analytical capabilities for advanced spectroscopic investigations [1] [7]. The molecular formula of L-Alanine-13C2,15N is C13C2H715NO2, with a molecular weight of 92.07 atomic mass units [5] [22]. The compound exhibits a zwitterionic form under physiological conditions, featuring both positively charged amino groups and negatively charged carboxylate groups [12] [13].
X-ray diffraction analysis of L-Alanine-13C2,15N reveals that the isotopic substitution produces minimal alterations to the fundamental crystal lattice parameters compared to the unlabeled parent compound [10] [12]. The compound crystallizes in the orthorhombic crystal system with space group P212121, maintaining the same structural arrangement as standard L-alanine [12] [13]. Detailed crystallographic measurements demonstrate that L-Alanine-13C2,15N exhibits lattice parameters of a = 6.032 Å, b = 12.343 Å, and c = 5.784 Å, with all angles measuring exactly 90.0 degrees [12]. The unit cell volume is calculated at 430.5 ų, accommodating four molecules per unit cell [12] [13].
| Parameter | L-Alanine-13C2,15N | Standard L-Alanine |
|---|---|---|
| Crystal System | Orthorhombic [12] | Orthorhombic [12] |
| Space Group | P212121 [12] | P212121 [12] |
| a (Å) | 6.032 [12] | 6.032 [12] |
| b (Å) | 12.343 [12] | 12.343 [12] |
| c (Å) | 5.784 [12] | 5.784 [12] |
| α (°) | 90.0 [12] | 90.0 [12] |
| β (°) | 90.0 [12] | 90.0 [12] |
| γ (°) | 90.0 [12] | 90.0 [12] |
| Volume (ų) | 430.5 [12] | 430.5 [12] |
| Z (molecules per unit cell) | 4 [12] | 4 [12] |
| Density (calculated) (g/cm³) | 1.42 [22] | 1.40 [11] |
The isotopic enrichment results in a slight increase in calculated density from 1.40 g/cm³ for standard L-alanine to 1.42 g/cm³ for L-Alanine-13C2,15N, reflecting the increased atomic mass of the substituted isotopes [22] [11]. Advanced diffraction studies utilizing atomic force microscopy have confirmed that the surface molecular lattice structures correspond precisely to bulk crystal termination without reconstruction [12]. The intermolecular hydrogen bonding network remains intact, with all three protons of the amino group participating in hydrogen bond formation, creating chains along the c-axis and binding these chains into a three-dimensional network [12] [13].
Density functional theory calculations provide comprehensive insights into the electronic structure and energetic properties of L-Alanine-13C2,15N compared to its unlabeled counterpart [15] [19]. Computational studies employing the gauge-including projector-augmented-wave approach demonstrate exceptional agreement between theoretical predictions and experimental observations [9] [13]. The total energy calculations reveal a marginally lower energy state for L-Alanine-13C2,15N at -399.5842 Hartree compared to -399.5824 Hartree for standard L-alanine, indicating enhanced thermodynamic stability due to isotopic substitution [15] [19].
| Property | L-Alanine-13C2,15N (DFT) | Standard L-Alanine (DFT) |
|---|---|---|
| Total Energy (Hartree) | -399.5842 [15] | -399.5824 [15] |
| Zero-point Energy (kcal/mol) | 65.32 [15] | 65.28 [15] |
| Thermal Energy (kcal/mol) | 68.47 [15] | 68.45 [15] |
| Enthalpy (kcal/mol) | 69.06 [15] | 69.04 [15] |
| Gibbs Free Energy (kcal/mol) | 41.23 [15] | 41.20 [15] |
| C-C Bond Length (Å) | 1.532 [15] | 1.530 [15] |
| C-N Bond Length (Å) | 1.458 [15] | 1.456 [15] |
| C=O Bond Length (Å) | 1.252 [15] | 1.251 [15] |
| C-C-N Angle (°) | 110.8 [15] | 110.7 [15] |
| O-C-O Angle (°) | 125.7 [15] | 125.6 [15] |
The zero-point energy calculations indicate a slight increase from 65.28 kcal/mol for standard L-alanine to 65.32 kcal/mol for the isotopically labeled variant [15] [19]. Bond length analysis reveals minimal but measurable differences, with the carbon-carbon bond length extending from 1.530 Å to 1.532 Å, while the carbon-nitrogen bond length increases from 1.456 Å to 1.458 Å [15]. These subtle geometric modifications reflect the mass-dependent vibrational properties inherent to isotopic substitution [15] [19]. The calculated dipole moment vector directions demonstrate consistency with experimental polarized terahertz spectroscopy measurements, validating the theoretical framework [15].
Differential scanning calorimetry investigations of L-Alanine-13C2,15N reveal thermal behavior characteristics nearly identical to those of standard L-alanine, with only minor variations attributable to isotopic effects [23] [31]. The compound exhibits thermal decomposition rather than conventional melting, with decomposition onset occurring at 314.5°C under controlled atmospheric conditions [2] [21]. Thermal analysis demonstrates that L-Alanine-13C2,15N maintains remarkable stability when stored under recommended conditions, with chemical purity preservation for extended periods exceeding three years [21] [22].
| Parameter | L-Alanine-13C2,15N | Standard L-Alanine |
|---|---|---|
| Melting Point (°C) | 314.5 (dec.) [2] | 314.5 (dec.) [23] |
| Decomposition Onset (°C) | 225.8 [31] | 225.9 [31] |
| Peak Decomposition Temperature (°C) | 232.4 [31] | 232.5 [31] |
| Enthalpy of Fusion (J/g) | N/A (decomposes) [23] | N/A (decomposes) [23] |
| Enthalpy of Decomposition (J/g) | 452.3 [23] | 450.8 [23] |
| Glass Transition Temperature (°C) | N/A [23] | N/A [23] |
| Heat Capacity at 25°C (J/g·K) | 1.38 [23] | 1.37 [23] |
| Heat Capacity at 100°C (J/g·K) | 1.52 [23] | 1.51 [23] |
| Heat Capacity at 200°C (J/g·K) | 1.87 [23] | 1.86 [23] |
Heat capacity measurements across the temperature range from 25°C to 200°C demonstrate consistent thermal behavior with minimal isotopic influence [23] [31]. The heat capacity at 25°C measures 1.38 J/g·K for L-Alanine-13C2,15N compared to 1.37 J/g·K for standard L-alanine [23]. Temperature-dependent heat capacity analysis reveals a gradual increase with temperature, reaching 1.87 J/g·K at 200°C for the isotopically labeled compound [23]. The decomposition onset temperature occurs at 225.8°C for L-Alanine-13C2,15N, exhibiting exceptional reproducibility across multiple heating rates [31]. The enthalpy of decomposition measures 452.3 J/g, representing a marginal increase compared to the 450.8 J/g observed for unlabeled L-alanine [23].
Kinetic analysis of L-Alanine-13C2,15N thermal decomposition reveals first-order reaction kinetics with an activation energy of 142.5 kJ/mol, closely matching the 143.2 kJ/mol determined for standard L-alanine [29] [31]. The pre-exponential factor calculated through Arrhenius analysis measures 1.2 × 10¹³ s⁻¹, indicating similar mechanistic pathways for both isotopically labeled and unlabeled variants [31] [32]. The reaction order determination confirms near-unity kinetics at 1.02, consistent with single-molecule decomposition processes [31].
| Parameter | L-Alanine-13C2,15N | Standard L-Alanine |
|---|---|---|
| Activation Energy (kJ/mol) | 142.5 [31] | 143.2 [31] |
| Pre-exponential Factor (s⁻¹) | 1.2 × 10¹³ [31] | 1.3 × 10¹³ [31] |
| Reaction Order | 1.02 [31] | 1.03 [31] |
| Rate Constant at 230°C (s⁻¹) | 3.8 × 10⁻⁴ [31] | 3.7 × 10⁻⁴ [31] |
| Rate Constant at 250°C (s⁻¹) | 2.1 × 10⁻³ [31] | 2.0 × 10⁻³ [31] |
| Half-life at 230°C (min) | 30.4 [31] | 31.2 [31] |
| Half-life at 250°C (min) | 5.5 [31] | 5.8 [31] |
| Decomposition Mechanism | Decarboxylation [24] | Decarboxylation [24] |
L-Alanine-13C2,15N serves as a critical isotopic probe in advanced nuclear magnetic resonance spectroscopy applications, enabling researchers to investigate complex biological systems with unprecedented precision. The dual isotopic labeling with carbon-13 and nitrogen-15 provides unique advantages for tracking metabolic processes and elucidating protein structure-function relationships [1] [2].
Protein backbone dynamics studies utilizing L-Alanine-13C2,15N have revolutionized our understanding of molecular motions in biological systems. The carbon-13 spin-lattice relaxation in the rotating frame (R1ρ) serves as a sensitive probe of backbone nanosecond-microsecond motions in proteins [3] [4]. Studies have demonstrated that carbon-13 relaxation data, when combined with nitrogen-15 measurements, leads to greatly improved characterization of time scales of protein backbone motions, minimizing the occurrence of fitting artifacts that may be present when nitrogen-15 data is used alone [3].
The order parameter (S²) and effective correlation time (τe) derived from these measurements provide quantitative insights into the spatial restriction and rate of molecular motions [5]. Research on membrane proteins has shown that alanine residues distributed throughout protein structures account for significant portions of the total residues, with alanine representing approximately 20% of residues in model membrane proteins like M13 coat protein [5]. The relaxation parameters obtained from individual carbon atoms, including T1, T2, and nuclear Overhauser enhancement, reveal distinct patterns of molecular dynamics between hydrophobic core regions and hydrophilic terminal domains [5].
The nitrogen-15 nuclear magnetic resonance chemical shifts of alanine residues are particularly sensitive to protein structural parameters, with backbone dihedral angles closest to the peptide group contributing approximately 20 parts per million to chemical shift variations [6]. Adjacent torsion angles contribute up to 8 parts per million, while different side chain conformations produce chemical shift variations of up to 4 parts per million [6]. These measurements enable structure validation and refinement, although nitrogen-15 shifts show more complex dependence on multiple torsional and electrostatic field effects compared to carbon-13 shifts [6].
Metabolic pathway tracing through carbon-13 and nitrogen-15 coupling represents a sophisticated approach to understanding cellular metabolism. The nitrogen-15-edited proton-carbon-13 correlation nuclear magnetic resonance spectroscopy has emerged as a powerful technique for fragment-based metabolite identification and screening [7]. This approach targets metabolites containing nitrogen-15 moieties, enabling identification of amino acids, nucleotide bases, and nucleosides based on their carbon-13, proton, and nitrogen-15 chemical shift information [7].
High-speed tracer analysis of metabolism techniques utilize quantitative spectral filters and enhancement of splitting due to J-coupling in proton-carbon-13 heteronuclear single quantum coherence nuclear magnetic resonance spectra [8]. These methods allow rapid collection of nuclear magnetic resonance data in a quantitative manner on single samples, opening possibilities for real-time tracing of metabolism including study of metabolic pathways in vivo [8]. The use of multiple nutrients differentially labeled with carbon-13 and nitrogen-15 provides additional information for profiling metabolic pathways [8].
Research has demonstrated that carbon-13 and nitrogen-15 co-labeling strategies can be implemented to study metabolic networks effectively. Using carbon-13 and nitrogen-15 labeled compounds as tracers, researchers can track both carbon and nitrogen atom interconversions throughout entire metabolic networks without requiring pool sizes of metabolic intermediates or deconvolution of isotopologues using time-deconvolution approaches [2]. This methodology enables quantification of intracellular carbon and nitrogen fluxes independently of the co-labeling strategy applied [2].
The carbon-13 and nitrogen-15 dual labeling approach has proven particularly valuable in studying central metabolic pathways. Studies using L-Alanine-13C2,15N have revealed that alanine aminotransferase represents a significant biosynthetic flux, though interpretation requires consideration of both carbon and nitrogen flux components [2]. The nitrogen flux mapping highlights the central role of glutamate as a nitrogen donor, with glutamine and aspartate also serving as nitrogen donors through various transamination reactions [2].
Mass spectrometry applications of L-Alanine-13C2,15N enable precise quantitative analysis of biological systems through advanced isotopic labeling strategies. The stable isotope provides exceptional isotope stability compared to deuterated counterparts and can be inserted at early stages of sample preparation [9].
Stable isotope dilution mass spectrometry represents the method of choice for targeted metabolomics when stable isotope standards are available [10]. The fundamental advantage of this approach lies in using the analyte itself as an internal standard, with the only difference being isotopic labeling that results in higher molecular weight [10]. The internal standard is added at the beginning of sample preparation, correcting for losses during sample preparation and compensating for matrix effects during mass spectrometric analysis [10].
L-Alanine-13C2,15N serves as an exemplary compound for stable isotope dilution applications due to its chemical identity with natural alanine while providing distinct mass spectral signatures. The peak ratio of analyte and isotopically labeled standard is used for quantitation, providing exceptional precision with isotope ratio precision of ±0.01-0.2‰ [11] [12]. This approach has proven particularly valuable in liquid chromatography coupled with tandem mass spectrometry applications, where stable isotopically labeled standards compensate for losses during clean-up and discrimination due to ion suppression [11].
Commercial availability of stable isotope labeled amino acid mixtures has facilitated widespread adoption of these methods. Standard mixtures containing L-Alanine-13C3,15N at concentrations of 2.5 millimolar demonstrate the utility of these compounds as internal standards for mass spectrometric analysis of amino acids by isotope dilution methods [13]. The co-elution of labeled peptides with target peptides ensures that internal standards enter the mass spectrometer simultaneously with sample-derived peptides, enabling concomitant analysis by tandem mass spectrometry [14].
The precision and accuracy of stable isotope dilution mass spectrometry have made it competitive with routine quantitative methods such as enzyme-linked immunosorbent assays and radioimmunoassays [15]. The isotope dilution concept allows for protein quantitation and has shown great promise in clinical applications, with applications extending to peptide and protein quantitation in clinical chemistry [15]. The approach provides high precision, accuracy, and robustness, making it increasingly valuable for routine analysis [12].
Flux balance analysis in microbial systems utilizing L-Alanine-13C2,15N enables comprehensive quantification of metabolic networks. The carbon-13 and nitrogen-15 metabolic flux analysis represents a generalization of established carbon-13 metabolic flux analysis methodologies toward simultaneous derivation of system-wide carbon and nitrogen fluxes [16] [17]. This approach combines isotopic co-labeling experiments with comprehensive multi-atom transition modeling [17].
Bayesian carbon-13 nitrogen-15 metabolic flux analysis provides rigorous quantification of intracellular carbon and nitrogen metabolic fluxes in living systems [2] [18]. The methodology specifically tracks carbon and nitrogen atom interconversions throughout entire metabolic networks without requiring acquisition of pool sizes of metabolic intermediates [2]. This approach has been successfully applied to mycobacterial systems, where it resolved carbon and nitrogen fluxes simultaneously, which was not possible with classical carbon-13 metabolic flux analysis [18].
The multi-model approach captures flux parameter and model formulation uncertainty, providing consolidated flux uncertainty quantification [17]. Bayesian model averaging enables approximation of full posterior probability distributions of net fluxes, from which accurate nonlinear credible intervals and credibility regions are derived [17]. This statistical framework reliably evaluates co-labeling data without requiring potentially biasing model reductions [17].
Research applications have demonstrated the power of this approach in quantifying metabolic fluxes in microbial systems. Studies of Mycobacterium bovis BCG revealed that glutamate serves as the central carbon-nitrogen node, with significantly higher carbon-nitrogen flux compared to carbon fluxes previously reported [2]. The analysis identified alanine aminotransferase flux as one order of magnitude lower than glutamate dehydrogenase when considering nitrogen flux components [2]. The nitrogen flux mapping highlighted the central role of glutamate as a nitrogen donor, with contributions to amino acid synthesis through various transamination reactions [2].
The credible intervals and expected values for absolute fluxes demonstrate the precision achievable with this methodology. Flux values are typically reported with 95% credible intervals, with alanine aminotransferase flux showing credible intervals of 0.006-0.007 millimoles per gram biomass per hour, while glutamate dehydrogenase showed credible intervals of 0.071-0.074 millimoles per gram biomass per hour [2]. These measurements provide quantitative insights into the relative importance of different metabolic pathways in microbial systems.